molecular formula C12H12N2O B2878426 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 851202-94-3

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B2878426
CAS No.: 851202-94-3
M. Wt: 200.241
InChI Key: OUSBYSBWTAUELS-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a tetrahydroquinoline core with an acetyl group at the 1-position and a carbonitrile group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of 2-(2-cyanoethyl)aniline with acetic anhydride in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reaction conditions .

Scientific Research Applications

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSBYSBWTAUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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